2-Amino-5-nitrobenzophenone
Overview
Description
2-Amino-5-nitrobenzophenone is an organic compound with the molecular formula C13H10N2O3. It is a yellow to brown crystalline powder and is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzophenone structure.
Mechanism of Action
Target of Action
It is known to be used as a precursor in the synthesis of certain benzodiazepines such as nimetazepam, nitrazepam, and nitrazolam . These benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Pharmacokinetics
It is soluble in chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol, and slightly soluble in water . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It is used in the synthesis of benzodiazepines , which have well-known effects on the central nervous system, including sedation, reduction of anxiety, muscle relaxation, and prevention of seizures.
Action Environment
It should be stored away from oxidizing agents and kept in a cool, dry, and well-ventilated condition . It is also important to note that it can cause irritation to the eyes, skin, and respiratory system, and protective measures should be taken when handling it .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in the context of its role as an intermediate in the synthesis of certain compounds
Cellular Effects
The cellular effects of 2-Amino-5-nitrobenzophenone are not well-documented. Given its role as an intermediate in the synthesis of certain compounds, it may influence cell function indirectly through these compounds. For example, the anti-malarial agent it helps synthesize could have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level are mediated through its role as an intermediate in the synthesis of other compounds . These effects could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that single crystals of 2-amino-5-nitrobenzophenonium picrate, a related compound, were grown by slow evaporation solution growth technique . This suggests that this compound may have some degree of stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role as an intermediate in the synthesis of certain compounds, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
It is soluble in several organic solvents, suggesting that it may be able to cross cell membranes and distribute within cells .
Subcellular Localization
Given its chemical properties, it may be able to localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrobenzophenone can be achieved through several methods. One common method involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate in the presence of palladium diacetate and p-nitrobenzenesulfonic acid in tetrahydrofuran and water under an inert atmosphere . The reaction mixture is stirred at 80°C for 48 hours, followed by purification through flash column chromatography.
Industrial Production Methods
In industrial settings, this compound is often produced by the condensation of nitrobenzaldehyde with aniline, followed by nitration and reduction steps. The process involves the use of various solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitrobenzophenone undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro or amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted benzophenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-nitrobenzophenone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
2-Amino-5-nitrobenzophenone can be compared with other similar compounds, such as:
2-Amino-2’-chloro-5-nitrobenzophenone: This compound has a chloro group instead of a hydrogen atom at the second position on the benzophenone structure.
2-Amino-5-nitrobenzophenonium picrate: This is a picrate derivative of this compound, which has different crystallographic and optical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
(2-amino-5-nitrophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZDEIASIKHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170317 | |
Record name | 2-Amino-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-95-7 | |
Record name | 2-Amino-5-nitrobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1775-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-NITROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X8PCQ4GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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